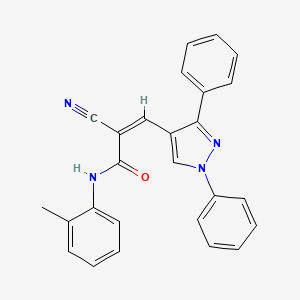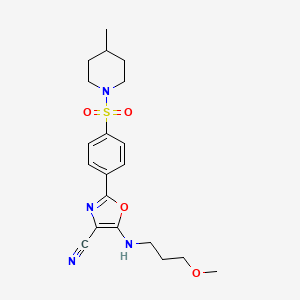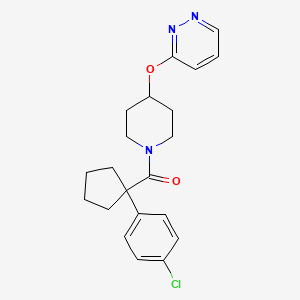
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Chlorophenyl)cyclopentyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound, also known as CPP-115, belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which are known for their ability to increase the levels of GABA in the brain.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The compound and its derivatives have been synthesized through various methods, including condensation reactions and modifications of piperidine and pyrazine components. For example, the synthesis of cyclopentadienyl-derived γ-diketones and arylhydrazines led to the production of benzenesulfonamide derivatives with significant yields, demonstrating the versatility and adaptability of these chemical frameworks in medicinal chemistry research (Blankenbuehler & Parkin, 2002).
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial potential of derivatives closely related to the target compound. A notable study synthesized piperazine derivatives showing significant in vitro anticancer and antituberculosis activities. Compounds demonstrated efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating infectious diseases and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Docking and Biological Evaluation
Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets. For instance, novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, were synthesized and subjected to molecular docking studies. These compounds showed promising anticancer activity and potential utility in overcoming microbe resistance to pharmaceutical drugs, indicating the role of molecular design in enhancing biological activity (Katariya, Vennapu, & Shah, 2021).
Crystal Structure Analysis
The crystal structure analysis of related compounds has provided insights into their molecular configurations and interactions. For example, the crystal structure of a derivative revealed inter and intramolecular hydrogen bonds, contributing to the understanding of the compound's stability and reactivity. Such analyses are crucial for designing molecules with desired properties and biological activities (Karthik et al., 2021).
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c22-17-7-5-16(6-8-17)21(11-1-2-12-21)20(26)25-14-9-18(10-15-25)27-19-4-3-13-23-24-19/h3-8,13,18H,1-2,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSYWSDTPPWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-bromo-N-{[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2602324.png)
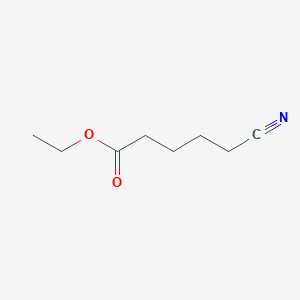
![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
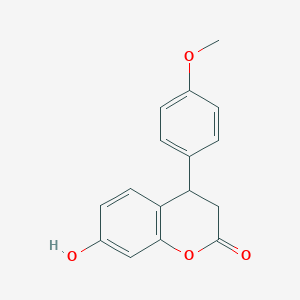
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
